4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester
Description
4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester is a synthetic organic compound characterized by a benzoic acid methyl ester backbone substituted at the 4-position with a methyl group bearing a 2-chloro-acetylamino moiety. It is synthesized via nucleophilic substitution, where 3-[4-(2-chloro-acetylamino)-phenyl]-3-hydroxy-2,2-dimethyl-propionic acid methyl ester reacts with glycine methyl ester hydrochloride in pyridine under reflux conditions .
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[[(2-chloroacetyl)amino]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-16-11(15)9-4-2-8(3-5-9)7-13-10(14)6-12/h2-5H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDHDGHQLVRHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901238342 | |
| Record name | Methyl 4-[[(2-chloroacetyl)amino]methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901238342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379255-44-4 | |
| Record name | Methyl 4-[[(2-chloroacetyl)amino]methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379255-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[[(2-chloroacetyl)amino]methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901238342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group onto the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acetylation: The amino group is acetylated using chloroacetyl chloride to form the chloroacetylamino derivative.
Methylation: Finally, the compound is methylated to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
- Continuous flow reactors for nitration and reduction steps.
- Use of high-pressure hydrogenation for efficient reduction.
- Automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloroacetylamino group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amino-methyl benzoic acid methyl ester.
Substitution: Formation of substituted benzoic acid methyl esters with various functional groups.
Scientific Research Applications
4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester involves its interaction with specific molecular targets. The chloroacetylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound may also interfere with cellular pathways by modifying key signaling molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chloroacetyl and Ester Groups
2-(2-Chloro-acetylamino)-benzoic Acid Methyl Ester
- Structure: Differs in the placement of the chloroacetyl group, which is directly attached to the amino group on the benzoate ring.
- Molecular Weight: 252.53 g/mol (C₁₁H₁₁ClNO₃) .
3-Amino-4-Methyl Benzoic Acid (2’-Chloro Ethyl) Ester
- Structure: Features a 2-chloroethyl ester and a 3-amino-4-methyl substitution on the benzoate ring.
- Synthesis : Produced via nitro reduction of 3-nitro-4-methyl benzoic acid (2-chloroethyl ester) using acetic acid and iron powder .
- Key Differences: The chloroethyl ester group and amino-methyl substitution alter solubility and electronic properties, making it more polar than the target compound .
Analogues with Bulky Substituents
4-[(2-Hydroxy-4-pentadecyl-benzylidene)-amino]-benzoic Acid Methyl Ester
- Structure: Contains a pentadecyl chain and a benzylidene amino group, introducing significant hydrophobicity.
- Key Differences : The long aliphatic chain drastically increases lipophilicity, reducing aqueous solubility compared to the target compound. This structural feature may limit its utility in biological systems requiring membrane permeability .
Analogues with Heterocyclic Moieties
2-[3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-acetic Acid Methyl Ester
- Structure: A thiazolidinone derivative with multiple chlorophenyl groups and a methyl ester.
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 352.4 | ~1.8 | Chloroacetyl, methyl ester |
| 2-(2-Chloro-acetylamino)-benzoic Acid Methyl Ester | 252.53 | ~2.1 | Chloroacetyl, ester |
| 3-Amino-4-Methyl Benzoic Acid (2’-Chloro Ethyl) Ester | 257.7 | ~1.5 | Chloroethyl ester, amino |
| 4-[(2-Hydroxy-4-pentadecyl-benzylidene)-amino]-benzoic Acid Methyl Ester | 513.7 | ~8.2 | Pentadecyl, benzylidene amino |
Notes:
- The target compound’s methylene spacer between the amino and chloroacetyl groups balances reactivity and stability, making it suitable for further derivatization .
Pharmacological Activity
- Target Compound : Acts as a precursor in HDAC inhibitor synthesis, demonstrating antiproliferative activity in cancer research .
- 4-Phenyl-3-butenoic Acid (PBA): A structurally distinct compound (non-ester) inhibits neuropeptide amidation, showing anti-inflammatory and analgesic effects via peptidylglycine α-monooxygenase (PAM) inhibition .
- 2-[3-(4-Chlorophenyl)-...] Thiazolidinone: Exhibits activity against enzymes in inflammatory pathways, though its mechanism diverges from the target compound’s HDAC-related effects .
Biological Activity
4-[(2-Chloro-acetylamino)-methyl]-benzoic acid methyl ester, with the molecular formula CHClNO, is an organic compound that has garnered attention for its potential biological activities. This compound features a benzoic acid methyl ester group and a chloroacetylamino group, which contribute to its unique chemical properties and biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In studies assessing its effectiveness against various pathogens, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
| Methicillin-resistant S. aureus | High |
The compound's mechanism of action in antimicrobial activity is believed to involve the disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against various human cancer cell lines. Notably, it has shown cytotoxic effects on the following cell lines:
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 10 |
| HeLa (Cervical Cancer) | 12 |
The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.
The biological activity of this compound can be explained through several mechanisms:
- Covalent Bond Formation : The chloroacetylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity.
- Cell Signaling Interference : The compound may disrupt key signaling pathways by modifying proteins involved in cellular communication, which is crucial for cancer cell survival and proliferation.
- Enzyme Inhibition : It has been studied for potential inhibition of specific enzymes that are overexpressed in certain cancers, thus providing a targeted therapeutic approach.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of benzoic acid, including this compound. It was found that this compound exhibited superior activity against resistant strains of bacteria compared to its analogs, highlighting its potential as a lead compound in antibiotic development .
Investigation into Anticancer Properties
Another significant research effort focused on the anticancer properties of this compound against human cancer cell lines. The results indicated that it not only inhibited cell growth but also induced apoptosis through mitochondrial pathways . The study concluded that further exploration could lead to the development of new anticancer therapies based on this compound.
Q & A
Q. Table 1: Key Structural Analogs and Properties
| Compound | Modification | LogP | Bioactivity (IC₅₀, µM) |
|---|---|---|---|
| Parent Compound | –CH₂Cl, –OCH₃ | 2.1 | 12.5 (PBP2a) |
| 4-(Methylthio) Analog | –SCH₃ instead of –CH₂Cl | 2.4 | 28.7 |
| 4-Fluoroacetyl Derivative | –CH₂F | 1.9 | 8.9 |
Basic: What are the stability considerations for this compound during storage?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the ester (–OCH₃) in humid conditions; chloroacetyl group susceptible to nucleophilic attack ().
- Storage Recommendations :
Advanced: How can computational methods predict the metabolic fate of this compound?
Methodological Answer:
- In Silico Tools : Use SwissADME to predict Phase I/II metabolism (e.g., ester hydrolysis → benzoic acid derivative) ().
- MD Simulations : Run GROMACS to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) ().
- Validation : Compare predictions with in vitro microsomal assays ().
Basic: What chromatographic methods are suitable for separating this compound from reaction byproducts?
Methodological Answer:
- TLC : Silica gel 60 F₂₅₄, eluent CHCl₃:MeOH (9:1), Rf ≈ 0.5 ().
- HPLC : Zorbax SB-C8 column, isocratic mode (acetonitrile:water 55:45), retention time ~8.2 min ().
Advanced: How can researchers address low solubility in aqueous buffers during bioassays?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
